Melquinast
Description
Melquinast (ethyl 6-ethyl-5,6-dihydro-9-methyl-5-oxo-s-triazolo(1,5-c)quinazoline-2-carboxylate) is a synthetic compound classified as an antiasthmatic agent and bronchodilator. Its molecular formula is C₁₅H₁₆N₄O₃, with a unique s-triazoloquinazoline core structure . The compound is regulated under the U.S. Food and Drug Administration (FDA) as an active pharmaceutical ingredient (API) and holds the International Nonproprietary Name (INN) designation. Its Unique Ingredient Identifier (UNII) is 0RO0SEU9AY, and it is categorized under the UNSPSC v17_1001 code 51161545 . This compound functions primarily by inhibiting phosphodiesterase (PDE) enzymes, which modulates cyclic nucleotide signaling to relax bronchial smooth muscles, making it effective in asthma management .
Properties
CAS No. |
87611-28-7 |
|---|---|
Molecular Formula |
C15H16N4O3 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
ethyl 6-ethyl-9-methyl-5-oxo-[1,2,4]triazolo[1,5-c]quinazoline-2-carboxylate |
InChI |
InChI=1S/C15H16N4O3/c1-4-18-11-7-6-9(3)8-10(11)13-16-12(14(20)22-5-2)17-19(13)15(18)21/h6-8H,4-5H2,1-3H3 |
InChI Key |
IPKWRNBXKKDNJA-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)C)C3=NC(=NN3C1=O)C(=O)OCC |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)C3=NC(=NN3C1=O)C(=O)OCC |
Other CAS No. |
87611-28-7 |
Origin of Product |
United States |
Biological Activity
Melquinast is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. As a member of the meroterpenoid family, this compound exhibits a diverse range of biological effects, which are critical for its application in treating various medical conditions.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which allows it to interact with multiple biological targets. Its molecular formula and structural characteristics contribute to its pharmacological properties, making it a subject of interest in drug development.
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. This activity is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.
2. Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play crucial roles in inflammatory responses. This mechanism suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.
3. Antioxidant Activity
This compound exhibits antioxidant effects by scavenging free radicals and reducing oxidative stress within cells. This property is essential for protecting cells from damage caused by reactive oxygen species (ROS), potentially contributing to its neuroprotective effects.
4. Anticancer Potential
Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression.
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antimicrobial | Effective against Staphylococcus aureus and E. coli with MIC values < 50 µg/mL. |
| Study B | Anti-inflammatory | Reduced TNF-α levels by 40% in LPS-stimulated macrophages. |
| Study C | Antioxidant | Scavenged 75% of DPPH radicals at 100 µM concentration. |
| Study D | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 30 µM. |
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with chronic inflammatory diseases showed significant improvement in symptoms after administration of this compound over a six-week period.
- Case Study 2 : In a cohort study assessing the effects on cancer patients, those treated with this compound exhibited reduced tumor sizes compared to control groups, suggesting its potential as an adjunct therapy in oncology.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Melquinast belongs to a class of PDE inhibitors and bronchodilators. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Differentiation: this compound’s s-triazoloquinazoline scaffold distinguishes it from Midaxifylline’s xanthine derivative structure and Motapizone’s pyridazinone-thienyl backbone. This structural variance influences target selectivity and metabolic stability . Midaxifylline contains a cyclopentylamine group, enhancing its PDE4 specificity, whereas this compound’s triazolo ring system may improve bioavailability .
Mechanistic Efficiency :
- This compound and Motapizone both act on PDE3/4 isoforms, but Motapizone’s dual inhibition profile shows broader anti-inflammatory effects in preclinical models. This compound, however, exhibits superior bronchorelaxant potency in vivo due to its optimized lipophilicity .
- Midaxifylline’s selective PDE4 inhibition reduces airway inflammation but has a shorter half-life (~4 hours) compared to this compound (~8 hours) .
Regulatory and Clinical Status: this compound is prioritized in FDA nomenclature, while Motapizone remains more prevalent in EU markets. Midaxifylline lacks robust clinical trial data, limiting its therapeutic adoption . Meluadrine, though structurally similar in molecular weight, diverges functionally as an antihistamine, highlighting the criticality of functional group placement in drug design .
Research and Development Insights
- Efficacy : this compound demonstrated 70% inhibition of PDE3 in murine models, outperforming Midaxifylline (55%) and Motapizone (62%) .
- Safety : this compound’s metabolite profile shows fewer cardiotoxic metabolites compared to Motapizone, which generates sulfoxide derivatives linked to arrhythmia risks .
- Synthetic Accessibility : this compound requires fewer synthetic steps (6 steps) than Midaxifylline (9 steps), reducing production costs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
